{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride
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Overview
Description
{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride is a chemical compound with the CAS Number: 1461708-65-5 . It has a molecular weight of 211.69 . The IUPAC name for this compound is 1-(imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes {Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride, has been a topic of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The InChI code for {Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride is 1S/C10H13N3.ClH/c1-12(2)8-9-7-11-10-5-3-4-6-13(9)10;/h3-7H,8H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride is a solid at room temperature . Its SMILES string is CNCC1=CN=C2N1C=CC=C2.Cl.Cl.O .Scientific Research Applications
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives, which include “{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride”, have been used in the development of optoelectronic devices . Their unique chemical structure and versatility make them suitable for this application .
Sensors
These compounds have also found use in the creation of sensors . Their optical behaviors and biological properties make them ideal for this purpose .
Anti-Cancer Drugs
Imidazo[1,2-a]pyridine derivatives have been used in the development of anti-cancer drugs . Their biological properties have been leveraged in this field .
Emitters for Confocal Microscopy and Imaging
These compounds have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for this application .
Material Science
Imidazo[1,2-a]pyridine derivatives are also useful in material science due to their structural character . They are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Treatment of Tuberculosis
There has been research into the use of these compounds in the treatment of tuberculosis . The study indicated a significant reduction of bacterial load when treated with a derivative of Imidazo[1,2-a]pyridine .
Inhibition of Phosphatidylinositol 3-Kinase (PI3K)
Aberrant expression of the PI3K signalling pathway is often associated with tumourigenesis, progression and poor prognosis . Hence, Imidazo[1,2-a]pyridine derivatives have attracted significant interest for the treatment of cancer via PI3Kα inhibition .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylmethyl dimethylamine hydrochloride is a compound that has been recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
The mode of action of Imidazo[1,2-a]pyridin-3-ylmethyl dimethylamine hydrochloride involves its interaction with its targets, leading to changes in the target’s functionIt is known that the compound’s interaction with its targets involves hydrogen-bonding and steric interactions .
Biochemical Pathways
For instance, some compounds have been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Result of Action
Compounds with similar structures have shown inhibitory activity against multiple cancer cell lines .
properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-yl-N,N-dimethylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-12(2)8-9-7-11-10-5-3-4-6-13(9)10;/h3-7H,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIYYDNYQINPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C2N1C=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride |
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